

Comparative Analysis of the Structure-Activity Relationship of Penaresidin Analogues

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Compound of Interest

Compound Name: **(±)-Paniculidine A**

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A deep dive into the cytotoxic and immunomodulatory potential of synthetic derivatives of the marine alkaloid Penaresidin.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of synthetic analogues of Penaresidin, a marine alkaloid isolated from the sponge Penares sp. Due to the scarcity of information on "Paniculidine A," this guide focuses on the closely related and well-studied Penaresidin and its analogues, which share a core azetidine structure. The biological activities of these compounds, particularly their cytotoxicity against cancer cell lines and their immunomodulatory effects, are presented with supporting experimental data. This information is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry and pharmacology.

Cytotoxicity of Penaresidin B Analogues

The cytotoxic effects of various stereoisomers of Penaresidin B have been evaluated against human lung carcinoma (A549) and colon adenocarcinoma (HT29) cell lines. The data reveals crucial insights into the impact of the stereochemistry of the azetidine ring on anticancer activity.

Compound	Stereochemistry of Azetidine Ring	Cytotoxicity (IC50, μ M) vs. A549[1]	Cytotoxicity (IC50, μ M) vs. HT29[1]
Penaresidin B (Natural)	(2S, 3R, 4S)	>100	>100
Analogue 1	(2R, 3S, 4R)	>100	>100
Analogue 2	(2S, 3S, 4R)	>100	>100
Analogue 3	(2R, 3R, 4S)	>100	>100
Analogue 4	(2S, 3R, 4R)	15	18
Analogue 5	(2R, 3S, 4S)	12	15
Analogue 6	(2R, 3R, 4R)	45	52

Key Findings:

- The natural configuration of Penaresidin B shows weak cytotoxicity.
- Analogues with (2S, 3R, 4R) and (2R, 3S, 4S) stereochemistry (Analogues 4 and 5) exhibit the most potent cytotoxic activity against both A549 and HT29 cell lines.[1]
- This suggests that the spatial arrangement of the substituents on the azetidine ring is a critical determinant of cytotoxic potential.

Immunomodulatory Activity of Glycosylated Penaresidin Analogues

The synthesis of Penaresidin analogues bearing a glucose substituent at the C2 position has been explored to investigate their potential as inducers of cytokine production by mouse Natural Killer T (NKT) cells.

Compound	Description	Cytokine Induction
Analogue 19a	Penaresidin analogue with a C2-glucose substituent	Potent inducer of IFN- γ , IL-4, and IL-13

Key Findings:

- The introduction of a glucose moiety can impart significant immunomodulatory activity, highlighting a potential avenue for the development of novel immunostimulatory agents.

Protein Kinase C Inhibition by Penazetidine A

Penazetidine A, another related marine alkaloid, has been identified as a potent inhibitor of Protein Kinase C (PKC), a key enzyme in signal transduction pathways.

Compound	Activity	IC50
Penazetidine A	Protein Kinase C Inhibitor	1 μ M

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the Penaresidin B analogues was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Procedure:

- Cell Seeding: Cancer cells (A549 and HT29) were seeded into 96-well plates at a density of 5×10^3 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Compound Treatment: The cells were then treated with various concentrations of the Penaresidin B analogues and incubated for an additional 48 hours.
- MTT Addition: After the incubation period, 20 μ L of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
- Formazan Solubilization: The medium was removed, and 150 μ L of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

- IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the concentration-response curves.

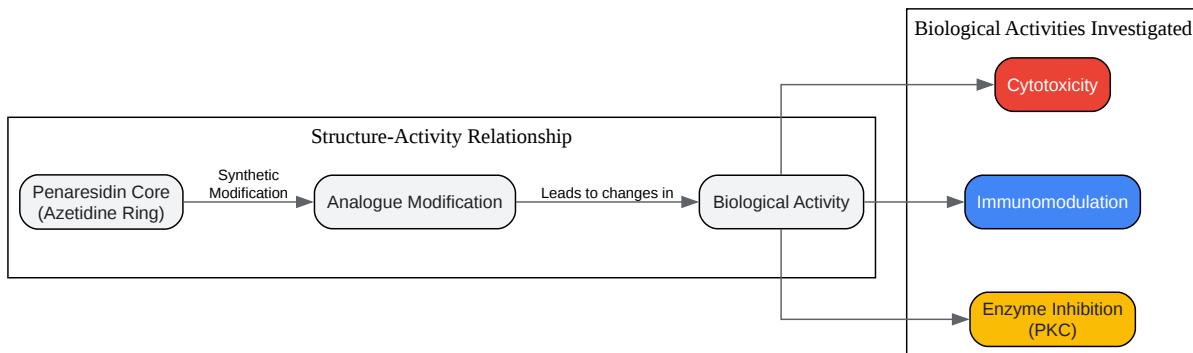
Cytokine Release Assay (ELISA)

The induction of cytokine production by glycosylated Penaresidin analogues was assessed using an Enzyme-Linked Immunosorbent Assay (ELISA).[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Procedure:

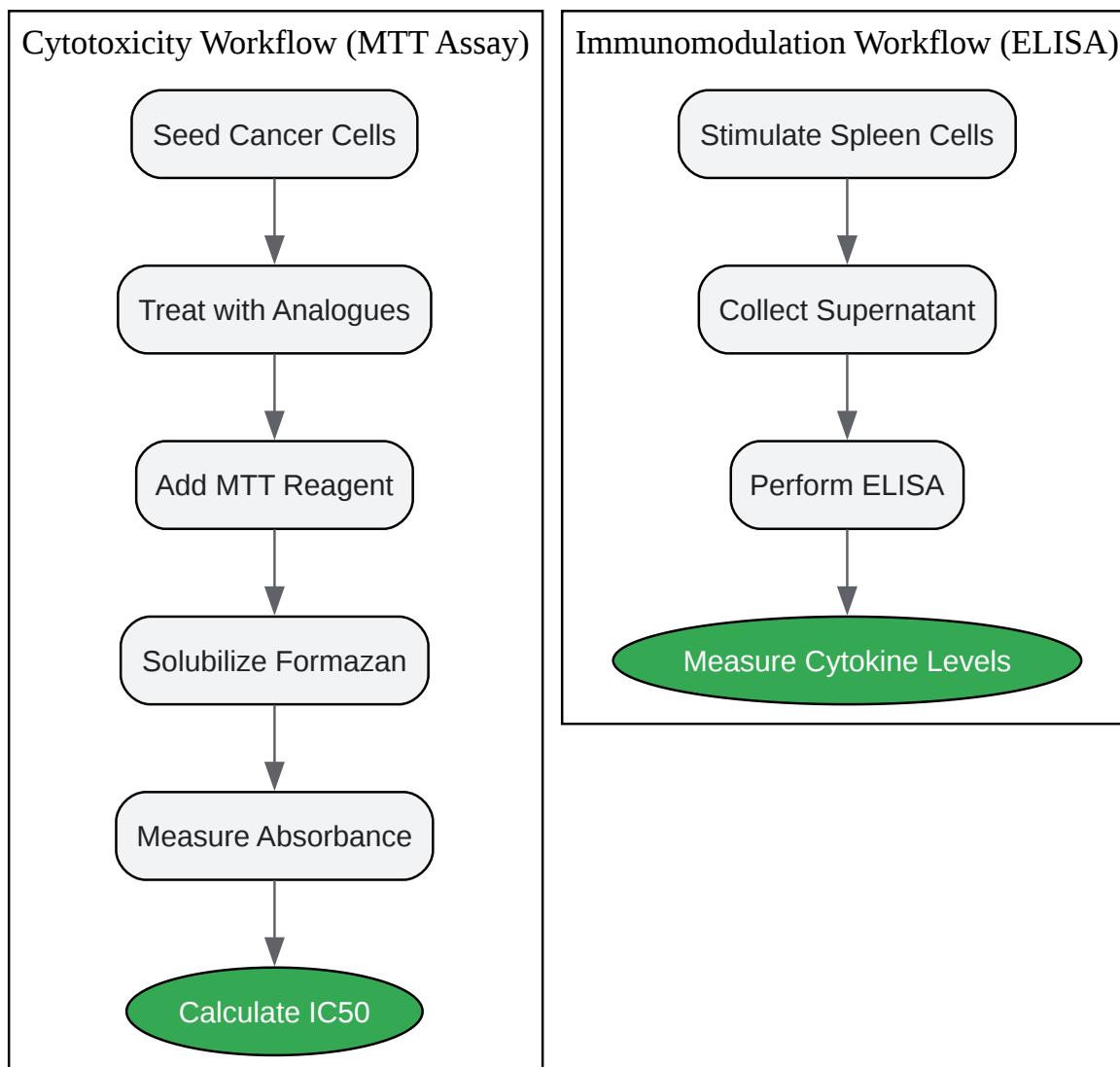
- Cell Stimulation: Mouse spleen cells containing NKT cells were stimulated with the test compounds in a 96-well plate for 48 hours.
- Supernatant Collection: After incubation, the culture supernatants were collected.
- ELISA: The concentrations of IFN- γ , IL-4, and IL-13 in the supernatants were quantified using specific ELISA kits according to the manufacturer's instructions.
 - Briefly, the wells of an ELISA plate are coated with a capture antibody specific for the cytokine of interest.
 - The collected supernatants and standards are added to the wells.
 - A biotinylated detection antibody is then added, followed by an enzyme-conjugated streptavidin.
 - A substrate is added, and the resulting colorimetric reaction is measured using a microplate reader.
- Data Analysis: The cytokine concentrations in the samples were determined by comparison with a standard curve.

Signaling Pathways and Experimental Workflows



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Caption: Logical relationship of SAR studies for Penaresidin analogues.



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Caption: Experimental workflows for cytotoxicity and immunomodulation assays.

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